molecular formula C18H18ClFN2O B2540246 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2097863-03-9

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No. B2540246
CAS RN: 2097863-03-9
M. Wt: 332.8
InChI Key: JYVRQIIULINNEJ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide, also known as CFPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP belongs to the class of compounds known as cyclopropylpyridines and is being investigated for its potential to treat a range of diseases.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds structurally related to "3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide" have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds are noted for their high affinity, oral activity, and effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. The construction of solubilizing groups within these molecules, such as the 5-dimethylaminomethyl 1,2,3-triazol-4-yl unit, plays a crucial role in enhancing their water solubility and overall pharmacological profile (Harrison et al., 2001).

Selective Androgen Receptor Modulators

Another area of research involves selective androgen receptor modulators (SARMs), with studies focusing on the pharmacokinetics, metabolism, and potential therapeutic applications for androgen-dependent diseases. For instance, compounds like S-1, characterized by structural elements similar to "this compound," have shown promise as novel therapeutic agents for conditions such as benign hyperplasia. These studies provide detailed insights into the metabolic pathways, identifying major metabolites and their pharmacokinetic characteristics (Wu et al., 2006).

TRPV1 Antagonists

Research on TRPV1 antagonists has identified compounds with the propanamide moiety as potent inhibitors of the TRPV1 receptor, offering potential therapeutic applications in pain management. Structure-activity relationship analyses highlight the importance of specific substituents for enhancing binding potency and efficacy. For example, compounds with hydrophobic interactions in their ligand structure have shown significant analgesic activity in preclinical models, indicating their potential for treating neuropathic pain (Kim et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a pharmaceutical, its mechanism of action would likely involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Like all chemicals, it should be handled with care to avoid exposure and potential harm .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-9-12(1-6-16(15)20)3-8-18(23)22-11-13-2-7-17(21-10-13)14-4-5-14/h1-2,6-7,9-10,14H,3-5,8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVRQIIULINNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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